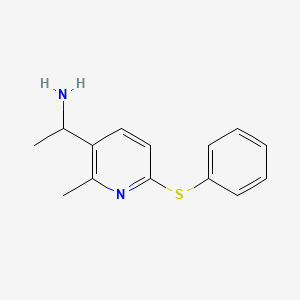

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine

Description

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a phenylthio group, and an ethanamine side chain

Properties

Molecular Formula |

C14H16N2S |

|---|---|

Molecular Weight |

244.36 g/mol |

IUPAC Name |

1-(2-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C14H16N2S/c1-10(15)13-8-9-14(16-11(13)2)17-12-6-4-3-5-7-12/h3-10H,15H2,1-2H3 |

InChI Key |

NQJNFFFHLIKYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC2=CC=CC=C2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylthio compound under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, DMF, K2CO3

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Piperidine derivatives

Substitution: N-alkylated ethanamine derivatives

Scientific Research Applications

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can enhance the compound’s binding affinity to hydrophobic pockets within the target protein. Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propanamine: Similar structure with a propanamine side chain.

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)butanamine: Similar structure with a butanamine side chain.

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)pentanamine: Similar structure with a pentanamine side chain.

Uniqueness: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylthio group enhances its lipophilicity, making it more suitable for crossing biological membranes. Additionally, the ethanamine side chain provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with potential therapeutic applications .

Biological Activity

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is a compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating neurological disorders. This article provides a comprehensive overview of its biological activity, including structural characteristics, interaction with neurotransmitter systems, and preliminary research findings.

Structural Features

The compound features a pyridine ring substituted with a phenylthio group and an ethanamine moiety . These structural components are believed to enhance the compound's biological activity and chemical reactivity. The presence of the methyl and phenylthio groups is particularly significant as they may influence interactions with various biological targets, especially in the central nervous system.

Preliminary studies suggest that 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine exhibits significant potential as an antidepressant or anxiolytic agent . Its structural features may facilitate interactions with neurotransmitter systems, particularly influencing serotonin (5-HT) and dopamine pathways . Such interactions are crucial for mood regulation and anxiety management.

Interaction Studies

Research indicates that this compound may bind to various receptors associated with mood regulation. Interaction studies have focused on its binding affinity to serotonin receptors, which are vital for maintaining emotional balance. Further investigations using radiolabeled compounds could elucidate its mechanism of action and specificity toward different receptor subtypes.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Mild stimulant effects |

| Phenylthioether derivatives | Contains phenylthio group | Potential anti-inflammatory properties |

| Ethanolamine derivatives | Amino alcohol structure | Used in drug formulations |

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine stands out due to its unique combination of a methylated pyridine ring and a phenylthio substituent, which may enhance its biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.